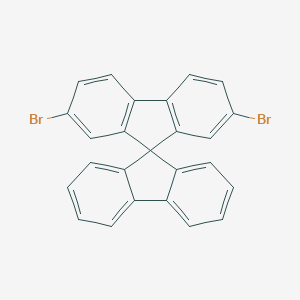![molecular formula C7H7ClF3N3 B070775 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine CAS No. 175205-60-4](/img/structure/B70775.png)
1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine often involves condensation reactions, as demonstrated in the efficient synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, which subsequently can be used to generate trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones with novel properties (Wu et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine shows a tendency towards planarity and the formation of significant π-π stacking interactions, enhancing their reactivity and potential for further chemical modifications (Trilleras et al., 2014).
Chemical Reactions and Properties
Reactions involving trifluoromethyl groups, as found in 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine, are of significant interest. For example, the regiospecific cyclization of 4-alkoxyvinyl trifluoro[chloro]methyl ketones with 6-trifluoro[chloro]methyl-2-hydrazine pyrimidines showcases the versatility and reactivity of such compounds, leading to novel pyrimidines with unique properties (Zanatta et al., 2003).
Physical Properties Analysis
While specific data on 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine is scarce, the study of related compounds suggests that trifluoromethyl groups contribute to unique physical properties, such as fluorescence and the ability to inhibit certain types of plant growth, indicative of potential applications in materials science and agriculture (Yan‐Chao Wu et al., 2006).
Chemical Properties Analysis
The chemical behavior of 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine and related compounds includes reactivity towards nucleophiles, leading to transformations that can be exploited in synthetic chemistry for the development of novel compounds with enhanced or desired properties (Terenin et al., 2011).
科学的研究の応用
Chemical Synthesis and Derivatives
- The compound 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine is involved in the synthesis of various chemical derivatives. For instance, its reaction with ethyl 4,4,4-trifluoroacetoacetate produces 5-hydroxy-3-(trifluoromethyl)pyrazole and its isomer 3-hydroxy-5-(trifluoromethyl)pyrazole, as established through 13C NMR spectra analysis (Lee et al., 1990).
Applications in Organic Synthesis
- The compound plays a significant role in organic synthesis, enabling the creation of novel derivatives. For example, it's used in the formation of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, highlighting its versatility in chemical reactions (Rahimizadeh et al., 2007).
Chemical Transformations
- Another significant application is in chemical transformations where it undergoes various reactions leading to different organic compounds. For instance, its reaction with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in refluxing ethanol yields 1-methyl-3-(trifluoromethyl)pyrazole and 4,5-dihydro-1-methyl-5-(trifluoromethyl)pyrazol-5-ol (Pavlik et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h2-3H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTGWMCTJXPJSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)Cl)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381794 |
Source


|
| Record name | 5-Chloro-2-(1-methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine | |
CAS RN |
175205-60-4 |
Source


|
| Record name | 5-Chloro-2-(1-methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


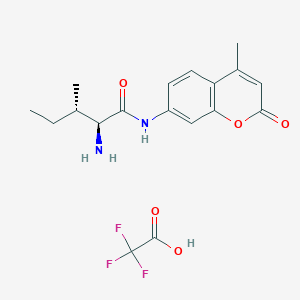
![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)

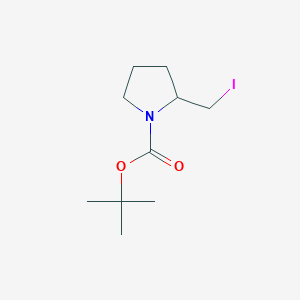
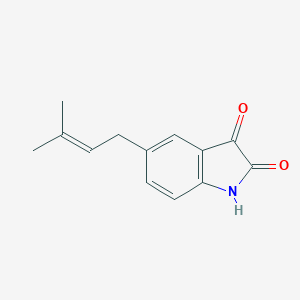
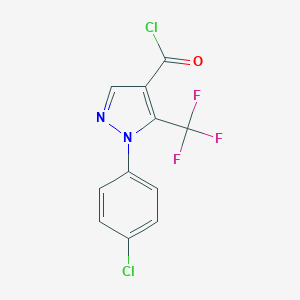
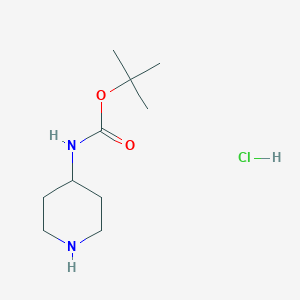
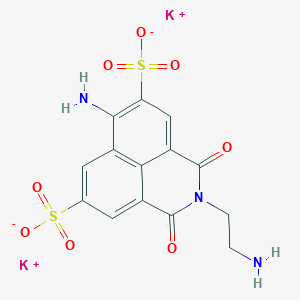
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
